5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

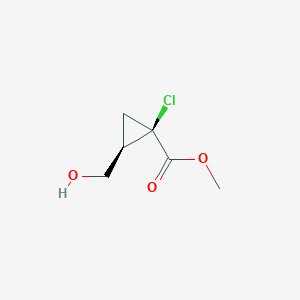

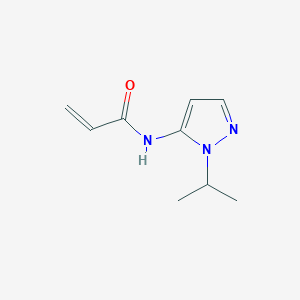

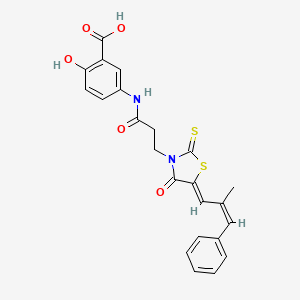

The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. The “benzyloxy” group suggests the presence of a benzyl group attached to the pyran ring via an ether linkage .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .Molecular Structure Analysis

The molecular structure would likely involve a six-membered pyran ring with a carbonyl group at the 4-position, a benzyloxy group at the 5-position, and a formyl group at the 2-position .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or oxidation/reduction reactions. The ether linkage might undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, such a compound might be expected to have moderate polarity due to the presence of the ether and carbonyl groups .科学的研究の応用

Synthesis and Biological Activity

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the synthesis of novel 1,4-dihydropyridine derivatives with potential calcium channel antagonist activity. These compounds were synthesized using the 4-pyrone ring systems at the 4-position of the dihydropyridine nucleus, demonstrating weak calcium channel blocking effects (Shahrisa et al., 2012).

Green Chemistry and Ionic Liquids

In green chemistry, this compound has been used in Knoevenagel condensation reactions in an ionic liquid, ethylammonium nitrate, at room temperature. This method provided higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002). Additionally, it has been part of a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation in aqueous media, demonstrating the versatility of this compound in environmentally friendly synthetic processes (Li et al., 2015).

Applications in Organic Synthesis

The compound has been used in the mild and efficient synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids, showcasing its role in facilitating organic synthesis reactions (Zhao-Qin et al., 2005). It has also been involved in Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid in ionic liquid, highlighting its use in the synthesis of various organic compounds (Shelke et al., 2009).

Medicinal Chemistry

In medicinal chemistry, 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has been part of the synthesis of compounds with potential antimicrobial activity. Novel functionalized monomers based on this compound showed moderate to good antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Saraei et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-oxo-5-phenylmethoxypyran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYLVJVQGOBKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)

![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)

![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)